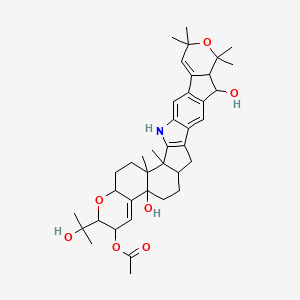

Janthitrem F

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90986-52-0 |

|---|---|

Molecular Formula |

C39H51NO7 |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

[(2S,3R,6S,8S,9R,12S,15S,21S,22R)-12,21-dihydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaen-9-yl] acetate |

InChI |

InChI=1S/C39H51NO7/c1-19(41)45-29-17-26-28(46-33(29)35(4,5)43)11-12-37(8)38(9)20(10-13-39(26,37)44)14-24-22-15-23-21(16-27(22)40-32(24)38)25-18-34(2,3)47-36(6,7)30(25)31(23)42/h15-18,20,28-31,33,40,42-44H,10-14H2,1-9H3/t20-,28-,29+,30+,31+,33-,37+,38+,39+/m0/s1 |

InChI Key |

SHMYDSYGDWIPKT-WWVOELFWSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O |

Canonical SMILES |

CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Janthitrem F; Janthitrem E monoacetate; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Janthitrem Mycotoxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem mycotoxins are a class of indole-diterpenoid secondary metabolites produced by various fungi. Initially identified from the saprophytic fungus Penicillium janthinellum, these compounds and their epoxy derivatives, later discovered in endophytic fungi of the genus Epichloë, have garnered significant interest due to their potent tremorgenic and anti-insecticidal activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of janthitrem mycotoxins, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their proposed mechanisms of action.

Discovery and Fungal Origin

Janthitrem mycotoxins were first isolated from strains of Penicillium janthinellum found in pastures where livestock exhibited "ryegrass staggers," a neurological condition characterized by tremors and ataxia.[1][2] Initially, these compounds were suspected to be the causative agents of this syndrome.[1][2] Subsequent research, however, identified lolitrem B, produced by the endophytic fungus Epichloë festucae in perennial ryegrass (Lolium perenne), as the primary toxin responsible for ryegrass staggers.[3]

Further investigations into endophyte-infected ryegrass led to the discovery of a new class of janthitrem-related compounds, the epoxy-janthitrems.[3] These molecules are produced by specific taxa of asexual Epichloë endophytes, namely LpTG-3 (e.g., strains NEA12 and AR37) and LpTG-4.[3][4] Epoxy-janthitrems share a structural similarity with lolitrem B and are now considered the likely cause of the milder ryegrass staggers observed in livestock grazing on pastures infected with these specific endophyte strains.[3][5] The production of these compounds by the endophyte provides the host plant with protection against various insect pests.[3]

Chemical Structure

Janthitrems are complex indole-diterpenoids. The core structure consists of a cyclic diterpene skeleton linked to an indole moiety.[6] Variations in the janthitrem family arise from differences in stereochemistry, prenylation, hydroxylation, epoxidation, and oxidation patterns.[6] The epoxy-janthitrems, produced by Epichloë species, are characterized by an epoxide group, a feature that has been shown to be crucial for their biological activity.[7]

Biosynthesis of Epoxy-Janthitrems in Epichloë Endophytes

The biosynthetic pathway for epoxy-janthitrems in Epichloë endophytes has been a subject of significant research. It is understood to be a complex, interconnected network rather than a linear pathway.[5] The biosynthesis shares common precursors with lolitrem B, with paspaline being a key intermediate before the pathway branches towards either lolitrems or janthitrems.[5]

A dedicated gene cluster, termed the JTM locus, has been identified for epoxy-janthitrem biosynthesis.[4][8] This locus contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, along with four unique genes: jtmD, jtmO, jtm01, and jtm02.[4][8] The gene jtmD is believed to encode an aromatic prenyltransferase, a key enzyme in the synthesis of indole diterpenes.[4][8] RNAi silencing of jtmD has been shown to inhibit the production of epoxy-janthitrems, confirming its role in the pathway.[4]

Below is a proposed workflow for the identification of genes involved in the epoxy-janthitrem biosynthetic pathway.

Quantitative Analysis of Epoxy-Janthitrem Production

The production of epoxy-janthitrems by Epichloë endophytes in perennial ryegrass is influenced by environmental factors, particularly temperature. The concentrations of these mycotoxins are also found to vary between different tissues of the host plant.

| Mycotoxin | Host Plant Tissue | Growth Temperature | Concentration (µg/g dry weight) | Reference |

| Epoxy-janthitrems | Perennial Ryegrass (leaves) | High (20°C) | 30.6 | [9][10] |

| Epoxy-janthitrems | Perennial Ryegrass (pseudostems) | High (20°C) | 83.9 | [9][10] |

| Epoxy-janthitrems | Perennial Ryegrass (leaves) | Low (7°C) | 0.67 | [9][10] |

| Epoxy-janthitrems | Perennial Ryegrass (pseudostems) | Low (7°C) | 7.4 | [9][10] |

Table 1: In planta concentrations of epoxy-janthitrems in perennial ryegrass infected with the AR37 endophyte under different temperature regimes.

In AR37 endophyte-infected perennial ryegrass, epoxy-janthitrem I is the major analogue, typically comprising around 35% of the total epoxy-janthitrems.[7] The relative abundance of other analogues has been reported as follows: epoxy-janthitrem III (26%), epoxy-janthitrem II (11%), epoxyjanthitriol (9%), and epoxy-janthitrem IV (9%).[7]

Experimental Protocols

Isolation and Purification of Janthitrems

From Penicillium janthinellum Cultures:

-

Culturing: P. janthinellum is grown in a suitable liquid or solid medium.

-

Extraction: The culture is extracted with an organic solvent such as chloroform or ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the separation of individual janthitrems.

From Endophyte-Infected Perennial Ryegrass (Epoxy-Janthitrems):

Due to their instability, the isolation of epoxy-janthitrems requires careful handling.[7]

-

Extraction: Ground, freeze-dried plant material (seeds or herbage) is extracted with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as acetonitrile.[11]

-

Purification: The acetonitrile extract is concentrated and subjected to multiple steps of preparative HPLC on a C18 column.[11] To minimize degradation, fractions are kept on ice and protected from light.[11] The addition of an antioxidant like 2-mercaptoethanol to the eluents can improve stability.[11]

Structure Elucidation

The chemical structures of janthitrem mycotoxins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structure elucidation.[12] These include:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR and DEPT-135: Identify the number and types of carbon atoms (CH, CH₂, CH₃, C).

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems of coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.[12]

-

Biological Assays

Tremorgenicity Mouse Bioassay:

-

Animal Model: Male Swiss mice are typically used.

-

Administration: The purified janthitrem is dissolved in a suitable solvent (e.g., propylene glycol) and administered via intraperitoneal (i.p.) injection.[11]

-

Dosage: Doses are determined based on the potency of the compound. For example, epoxy-janthitrem I has been tested at doses of 8 mg/kg and 14 mg/kg.[11]

-

Observation: Mice are observed for the onset, intensity, and duration of tremors over several hours to days.[11] A scoring system is often used to quantify the tremor response.[11]

Anti-Insect Bioassay (Porina Larvae):

-

Diet Preparation: The purified janthitrem is incorporated into a semi-synthetic diet for the target insect, such as the porina larva (Wiseana cervinata).[13]

-

Concentrations: A range of concentrations is tested to determine dose-dependent effects. For example, epoxy-janthitrem I has been tested at 1, 2.5, and 5 µg/g wet weight of diet.[13]

-

Feeding Trial: Larvae are fed the treated diet over a period of several weeks.[13]

-

Endpoints: The effects are assessed by measuring parameters such as food consumption, weight gain, and larval survival.[13]

Proposed Signaling Pathway for Tremorgenicity

The precise molecular mechanism of action for janthitrems is not fully elucidated, but their structural and functional similarities to lolitrem B provide strong clues. Lolitrem B is a potent inhibitor of the large-conductance Ca²⁺-activated K⁺ (BK) channels.[11][12][14] Inhibition of these channels in neurons leads to increased excitability and enhanced neurotransmitter release, which is thought to underlie the observed tremors.[15] It is highly probable that janthitrems, particularly the more potent epoxy-janthitrems, act via a similar mechanism.

The tremorgenic effects of other mycotoxins have also been linked to the modulation of inhibitory neurotransmitter systems, such as those involving GABA and glycine.[2] Therefore, it is plausible that janthitrems may also have effects on these systems, either directly or indirectly as a consequence of BK channel inhibition.

The following diagram illustrates a hypothetical signaling pathway for the tremorgenic action of janthitrem mycotoxins.

Conclusion

Janthitrem and epoxy-janthitrem mycotoxins represent a fascinating and biologically active class of fungal secondary metabolites. Their discovery has been intertwined with agricultural challenges, particularly ryegrass staggers in livestock. The elucidation of their biosynthetic pathway in Epichloë endophytes opens up possibilities for manipulating their production to enhance insect resistance in pasture grasses while potentially mitigating their toxic effects on grazing animals. The detailed experimental protocols provided in this guide offer a foundation for further research into the isolation, characterization, and biological evaluation of these complex molecules. A deeper understanding of their mechanism of action at the molecular level, particularly their interaction with ion channels, will be crucial for developing strategies to counteract their toxicity and for exploring their potential as lead compounds in drug discovery programs.

References

- 1. Fungal tremorgens: the mechanism of action of single nitrogen containing toxins--a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 8. Role of ion channels and intraterminal calcium homeostasis in the action of deltamethrin at presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VetFolio [vetfolio.com]

- 10. mdpi.com [mdpi.com]

- 11. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The fungal neurotoxin lolitrem B inhibits the function of human large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock [mdpi.com]

The Biological Activity of Epoxy-Janthitrem Compounds: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the known biological activities of epoxy-janthitrem compounds, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Epoxy-janthitrem compounds are a class of indole-diterpenoid mycotoxins produced by endophytic fungi of the genus Epichloë, particularly the AR37 strain found in perennial ryegrass (Lolium perenne).[1][2][3] These compounds are of significant interest due to their potent insecticidal and tremorgenic properties. This guide synthesizes the current understanding of their biological effects, offering a valuable resource for those investigating their potential as novel therapeutic agents or agrochemical leads.

Core Biological Activities

The primary biological activities documented for epoxy-janthitrem compounds are their effects on the central nervous system of mammals, leading to tremors, and their anti-feedant and toxic effects on insects. The epoxy group has been shown to be important for the biological activity of janthitrems.[1][4]

Tremorgenic Activity

Epoxy-janthitrem I, the major compound in this class, has been demonstrated to induce tremors in mice.[5][6] This activity is characteristic of a broader class of indole-diterpenoid mycotoxins and is the basis for the "ryegrass staggers" syndrome observed in livestock grazing on endophyte-infected pastures.[2][6] The tremorgenic effects of epoxy-janthitrem I are dose-dependent and have a delayed onset and prolonged duration compared to some other tremorgens.[2]

Insecticidal and Anti-feedant Activity

A significant body of research has focused on the anti-insect properties of epoxy-janthitrem compounds, particularly against the porina moth larva (Wiseana cervinata), a major pasture pest in New Zealand.[7][8] Epoxy-janthitrem I acts as a potent feeding deterrent and also exhibits toxicity to these larvae.[7] The concentration of epoxy-janthitrems in ryegrass has been directly correlated with the level of protection against porina larvae.[8]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activity of epoxy-janthitrem I.

Table 1: Tremorgenic Activity of Epoxy-Janthitrem I in Mice

| Compound | Dose (mg/kg, i.p.) | Observation Period (hours) | Peak Tremor Score | Onset of Tremors | Duration of Tremors | Reference |

| Epoxy-Janthitrem I | 8 | 48 | ~1.5 | Delayed | > 48 hours | [2] |

| Epoxy-Janthitrem I | 14 | 48 | ~2.5 | Delayed | > 48 hours | [2] |

Tremor scoring is typically on a qualitative scale (e.g., 0-4) representing the severity of tremors.

Table 2: Anti-feedant and Toxic Effects of Epoxy-Janthitrem I on Wiseana cervinata (Porina) Larvae

| Concentration (µg/g of diet) | Duration (days) | Effect | Observation | Reference |

| 1.0 | 7 | Feeding Deterrence | Reduction in food consumption | [7] |

| 2.5 | 7 | Feeding Deterrence | Stronger reduction in food consumption | [7] |

| 5.0 | 7 | Feeding Deterrence & Toxicity | Strongest reduction in food consumption and reduced larval survival | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the assessment of epoxy-janthitrem bioactivity.

Mouse Tremorgenicity Assay

This bioassay is designed to assess the potential of a compound to induce tremors in a mammalian model.

Objective: To determine the tremorgenic potential and dose-response of epoxy-janthitrem I.

Methodology:

-

Animal Model: Male Swiss mice are commonly used.

-

Compound Administration: Epoxy-janthitrem I, dissolved in a suitable vehicle (e.g., corn oil), is administered via intraperitoneal (i.p.) injection.

-

Dose Groups: At least two dose levels are tested, along with a vehicle control group.

-

Observation: Mice are observed for the onset, severity, and duration of tremors. Tremor severity is scored at regular intervals using a standardized scale.

-

Data Analysis: Tremor scores are plotted against time for each dose group to determine the time course of the tremorgenic effect.

Porina Larvae (Wiseana cervinata) Feeding Bioassay

This assay evaluates the anti-feedant and toxic effects of epoxy-janthitrem compounds on a key insect pest.

Objective: To quantify the feeding deterrence and toxicity of epoxy-janthitrem I to porina larvae.

Methodology:

-

Insect Rearing: W. cervinata larvae are reared on an artificial diet.

-

Diet Preparation: Epoxy-janthitrem I is incorporated into the artificial diet at various concentrations. A control diet without the compound is also prepared.

-

Experimental Setup: Individual larvae are placed in containers with a pre-weighed amount of the treated or control diet.

-

Incubation: The containers are maintained under controlled environmental conditions (temperature and light).

-

Data Collection: After a set period (e.g., 7 days), the amount of diet consumed is measured, and larval weight and survival are recorded.

-

Data Analysis: Food consumption, larval weight change, and mortality rates are compared between the treatment and control groups.

Proposed Mechanism of Action

The precise molecular target of epoxy-janthitrem compounds has not been definitively elucidated. However, based on their structural similarity to other tremorgenic indole-diterpenoids like lolitrem B, it is strongly hypothesized that they act as inhibitors of large-conductance calcium-activated potassium (BK) channels.[9][10][11]

BK channels are crucial for regulating neuronal excitability. Their inhibition leads to prolonged depolarization of neurons, resulting in uncontrolled neurotransmitter release and the characteristic tremors observed in vivo. The epoxy group is thought to be a key structural feature for this activity.

Biosynthetic Pathway

Epoxy-janthitrem compounds are synthesized by the endophytic fungus through a complex biosynthetic pathway that shares common precursors with other indole-diterpenoids, such as the lolitrems.[3] The pathway involves a series of enzymatic modifications of an indole-diterpene core structure.

Cytotoxicity Data

To date, there is a notable absence of publicly available data on the cytotoxicity of epoxy-janthitrem compounds against human or animal cell lines, such as cancer cell lines. The research has predominantly focused on their in vivo effects in mammals and insects. Therefore, no IC50 or EC50 values for cytotoxicity can be provided in this guide. This represents a significant knowledge gap and a key area for future research, particularly for assessing their therapeutic potential.

Conclusion and Future Directions

Epoxy-janthitrem compounds exhibit potent and well-documented tremorgenic and insecticidal activities. The methodologies for assessing these activities are established, and a hypothetical mechanism of action centered on BK channel inhibition provides a strong foundation for further investigation. The lack of cytotoxicity data is a primary limitation in evaluating their broader pharmacological profile.

Future research should prioritize:

-

In vitro cytotoxicity screening: Assessing the effects of purified epoxy-janthitrem compounds on a panel of human cancer and non-cancer cell lines to determine their cytotoxic potential and selectivity.

-

Mechanism of action studies: Utilizing electrophysiological and biochemical assays to confirm the interaction of epoxy-janthitrems with BK channels and to identify their specific binding sites.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of epoxy-janthitrem compounds to identify the key structural motifs responsible for their biological activities.

Addressing these research gaps will be crucial in determining the viability of epoxy-janthitrem compounds as leads for the development of new drugs or agrochemicals.

References

- 1. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I | MDPI [mdpi.com]

- 3. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

- 4. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 7. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. aups.org.au [aups.org.au]

- 11. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Effects of Janthitrems in Livestock

Executive Summary

Janthitrems are tremorgenic mycotoxins belonging to the indole-diterpenoid class of alkaloids. Initially isolated from the fungus Penicillium janthinellum, they are also produced by novel ryegrass endophytes like Epichloë festucae var. lolii strain AR37, which produces related compounds known as epoxy-janthitrems.[1][2][3][4][5][6] These toxins are a significant concern in pastoral agriculture, primarily in regions like New Zealand and Australia, where they are associated with the neurological syndrome in livestock known as "ryegrass staggers".[7] This condition is characterized by muscle tremors, ataxia, and incoordination, which can lead to significant production losses and animal welfare issues.[7][8][9] This technical guide provides a comprehensive overview of the toxicological profile of janthitrems, detailing their mechanism of action, summarizing quantitative toxicity data, outlining key experimental protocols, and illustrating the underlying biological and experimental processes.

Introduction to Janthitrems

Janthitrems are complex indole-diterpenoid alkaloids. The first members of this family, janthitrems A, B, and C, were identified from Penicillium janthinellum isolates found on ryegrass pastures where sheep were experiencing staggers.[1][2][3][5] More recently, a group of related compounds, the epoxy-janthitrems, have been identified in perennial ryegrass infected with the novel endophyte strain AR37.[4][10] This endophyte was developed to provide insect resistance without producing the highly potent tremorgen lolitrem B.[4] While epoxy-janthitrems are significantly less potent than lolitrem B, they can still induce ryegrass staggers, particularly at high concentrations in pasture.[4][7]

Chemical Structures and Analogs

Several janthitrem analogs have been identified, with epoxy-janthitrem I being the major compound produced by AR37 endophytes.[11] The presence of an 11,12-epoxy group is believed to be important for the tremorgenic activity of these compounds.[12]

Table 1: Key Janthitrem Analogs and Their Sources

| Toxin Name | Molecular Weight (Da) | Primary Fungal Source | Key Reference(s) |

|---|---|---|---|

| Janthitrem A | 601 | Penicillium janthinellum | [1][2][3][5] |

| Janthitrem B | 585 | Penicillium janthinellum | [1][2][3][5] |

| Janthitrem C | 569 | Penicillium janthinellum | [1][2][3][5] |

| Epoxy-janthitrems | Variable | Epichloë festucae (e.g., strain AR37) |[4][10] |

Mechanism of Action and Signaling Pathway

The primary neurotoxic effect of janthitrems, like the related lolitrem B, is the inhibition of large-conductance calcium-activated potassium channels (BK channels).[7][13] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential.

-

BK Channel Function: In a normal physiological state, the influx of Ca²⁺ during an action potential activates BK channels. The subsequent efflux of K⁺ hyperpolarizes the cell membrane, terminating the action potential and preventing excessive neurotransmitter release.

-

Inhibition by Janthitrems: Janthitrems bind to and inhibit these BK channels.

-

Pathophysiological Outcome: This inhibition leads to prolonged cellular depolarization and sustained impulse transmission at the motor endplate.[7] The resulting hyperexcitability of motor neurons manifests clinically as the characteristic muscle tremors and ataxia of ryegrass staggers.[7][13]

References

- 1. The janthitrems: fluorescent tremorgenic toxins produced by Penicillium janthinellum isolates from ryegrass pastures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The janthitrems: fluorescent tremorgenic toxins produced by Penicillium janthinellum isolates from ryegrass pastures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Perennial Ryegrass Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. How to avoid ryegrass staggers in animals? - Notman Pasture Seeds Australia [notmanpasture.com.au]

- 9. Beneficial Endophytes | Barenbrug [barenbrug.co.nz]

- 10. mdpi.com [mdpi.com]

- 11. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I | MDPI [mdpi.com]

- 13. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Insect Arsenal of Janthitrem Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem alkaloids, a class of indole-diterpenoid mycotoxins produced by various fungi, notably Penicillium janthinellum, are emerging as significant players in the field of insect control. Their potent neurotoxic and anti-feedant properties make them promising candidates for the development of novel bio-insecticides. This technical guide provides an in-depth analysis of the anti-insect properties of janthitrem alkaloids, focusing on their mechanism of action, quantitative bioactivity, and the experimental protocols used to elucidate their effects.

Core Anti-Insect Properties: Neurotoxicity and Feeding Deterrence

Janthitrem alkaloids exhibit a dual-pronged attack against susceptible insect species, primarily through neurotoxicity and potent anti-feedant effects. The most studied insect model for janthitrem activity is the porina moth (Wiseana cervinata), a significant pasture pest in New Zealand.

Neurotoxic Effects: The tremorgenic nature of janthitrem alkaloids, observed in vertebrate models, strongly suggests a neurotoxic mechanism of action in insects. These compounds are structurally related to other well-known tremorgenic mycotoxins like lolitrem B and paxilline.[1][2] The primary molecular target of these related toxins is the large-conductance calcium-activated potassium (BK) channel, a crucial component in regulating neuronal excitability.[3][4][5] Inhibition of BK channels leads to prolonged neuronal depolarization, resulting in uncontrolled neurotransmitter release, hyperexcitability, tremors, paralysis, and ultimately, death in insects.[6]

Anti-feedant Activity: Janthitrem alkaloids are potent feeding deterrents for insect larvae. Studies on Wiseana cervinata have demonstrated that dietary inclusion of janthitrems leads to a significant reduction in food consumption and a corresponding decrease in larval weight gain.[6][7][8] This anti-feedant effect is a critical aspect of their insecticidal properties, as it directly impacts the growth, development, and survival of pest populations.

Quantitative Bioactivity Data

While specific LC50 and LD50 values for janthitrem alkaloids against various insect pests are not yet widely published, several studies provide quantitative data on their anti-feedant and toxic effects. The following tables summarize the available data, primarily from dietary administration bioassays against Wiseana cervinata larvae.

| Alkaloid | Insect Species | Concentration (µg/g of diet) | Observed Effects | Reference(s) |

| Janthitrem A (11,12-epoxyjanthitrem B) | Wiseana cervinata | Not specified | Reduced weight gain and food consumption; greater potency than Janthitrem B. | [6][7] |

| Janthitrem B | Wiseana cervinata | Not specified | Reduced weight gain and food consumption. | [6][7] |

| Epoxyjanthitrem I | Wiseana cervinata | 1, 2.5, 5 | Dose-dependent reduction in feeding and weight gain; feeding deterrent at all concentrations. | [8][9][10] |

| Epoxyjanthitrems (total) | Wiseana cervinata | 14 (dry weight) | Anti-feedant effects. | [11] |

| AR37-infected ryegrass (high epoxy-janthitrem) | Wiseana cervinata | 30.6 (leaves), 83.9 (pseudostems) | Strong anti-feedant effect, reduced survival (25-42%). | [12] |

| AR37-infected ryegrass (low epoxy-janthitrem) | Wiseana cervinata | 0.67 (leaves), 7.4 (pseudostems) | Small anti-feedant effect. | [12] |

Structure-Activity Relationships

The chemical structure of janthitrem alkaloids plays a crucial role in their biological activity. A key feature influencing their potency is the presence of an epoxy group at the C11-C12 position.

-

Epoxy Group: The presence of an 11,12-epoxy group significantly enhances the anti-insect activity of janthitrems. For instance, Janthitrem A (11,12-epoxyjanthitrem B) exhibits greater potency in reducing weight gain and food consumption in Wiseana cervinata larvae compared to its non-epoxidated counterpart, Janthitrem B.[6][7] This suggests that the epoxide moiety is critical for the interaction with the target site, likely the BK channel.

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of janthitrem alkaloids' anti-insect properties.

Porina Larvae (Wiseana cervinata) Feeding Bioassay

This protocol is adapted from studies investigating the anti-feedant and toxic effects of janthitrem alkaloids.

1. Insect Rearing:

-

Wiseana cervinata larvae are reared from eggs in controlled environmental conditions to ensure uniformity in age and size for the bioassay.

2. Diet Preparation:

-

An agar-based semi-synthetic diet is prepared.

-

The test compound (e.g., purified janthitrem alkaloid) is dissolved in a suitable solvent (e.g., DMSO) and then thoroughly mixed into the diet at the desired concentrations (e.g., 1, 2.5, 5 µg/g of diet).

-

A control diet containing only the solvent is also prepared.

3. Bioassay Setup:

-

Individual larvae are weighed and placed in separate containers (e.g., 75 mL specimen containers) partially filled with a substrate like fine bark chips.

-

A standardized amount of the prepared diet (as a small disc or plug) is placed on the substrate in each container.

-

The containers are kept in the dark at a constant temperature (e.g., 15°C).

4. Data Collection and Analysis:

-

Feeding Assessment: The amount of diet consumed by each larva is visually scored at regular intervals (e.g., every 24 hours) on a scale (e.g., 0-10, where 0 is no feeding and 10 is complete consumption).

-

Weight Change: Larvae are re-weighed at the end of the experiment (e.g., after 7 days) to determine the change in body weight.

-

Mortality: The number of dead larvae in each treatment group is recorded daily.

-

Statistical Analysis: The collected data on feeding, weight change, and mortality are subjected to appropriate statistical analysis (e.g., ANOVA) to determine the significance of the effects of the janthitrem alkaloids compared to the control.

Signaling Pathways and Mechanisms of Action

The neurotoxic effects of janthitrem alkaloids are believed to stem from their interaction with ion channels in the insect's nervous system. Based on the well-documented mechanism of the structurally similar mycotoxin paxilline, the following signaling pathway is proposed.

Janthitrem alkaloids are thought to bind to and stabilize the closed state of the BK channel, preventing the efflux of potassium ions (K+).[3][7] This inhibition of the BK channel's function disrupts the normal repolarization of the neuronal membrane, leading to a state of prolonged depolarization. This, in turn, causes uncontrolled release of neurotransmitters, leading to the observed neurotoxic symptoms such as tremors and paralysis.

The following diagram illustrates a typical experimental workflow for evaluating the anti-insect properties of janthitrem alkaloids.

Conclusion and Future Directions

Janthitrem alkaloids represent a promising class of natural compounds with significant potential for development as bio-insecticides. Their potent neurotoxic and anti-feedant properties, coupled with a specific proposed mechanism of action on BK channels, make them attractive targets for further research.

Future research should focus on:

-

Determining specific LC50 and LD50 values for a range of janthitrem analogues against a broader spectrum of insect pests.

-

Conducting electrophysiological studies on insect neurons to definitively confirm the interaction of janthitrem alkaloids with insect BK channels.

-

Investigating the structure-activity relationships in more detail to guide the synthesis of more potent and selective analogues.

-

Evaluating the environmental fate and non-target effects of janthitrem alkaloids to ensure their safety and viability as commercial insecticides.

By addressing these research gaps, the full potential of janthitrem alkaloids as effective and environmentally compatible tools for insect pest management can be realized.

References

- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]

- 3. The fungal neurotoxin lolitrem B inhibits the function of human large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Structure Elucidation of Janthitrems A and D from Penicillium janthinellum and Determination of the Tremorgenic and Anti-Insect Activity of Janthitrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 9. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Janthitrems in Perennial Ryegrass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Janthitrems are a class of indole-diterpenoid mycotoxins produced by certain species of endophytic fungi, particularly Epichloë spp., which form symbiotic relationships with perennial ryegrass (Lolium perenne). These compounds are of significant interest due to their potent insecticidal properties and their tremorgenic effects on grazing livestock. This technical guide provides a comprehensive overview of the natural occurrence of janthitrems in perennial ryegrass, detailing their biosynthesis, chemical diversity, and the factors influencing their production. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and biological assessment of janthitrems, and includes visualizations of key pathways and workflows to aid in research and development.

Introduction

Perennial ryegrass is a vital forage crop worldwide. Its symbiosis with Epichloë endophytes confers significant ecological advantages, including enhanced resistance to insect pests. This resistance is largely attributed to the production of various alkaloids, among which the janthitrems are prominent. Janthitrems, and more specifically their epoxy-derivatives found in planta, are structurally related to other tremorgenic indole-diterpenoids like lolitrem B.[1] While beneficial for pasture persistence by deterring insect herbivores, the presence of janthitrems can pose a risk to livestock, causing a neurological condition known as "ryegrass staggers".[2] Understanding the biosynthesis, regulation, and biological activity of janthitrems is crucial for developing novel biopesticides and for managing livestock health in pastoral systems.

Janthitrem-Producing Endophytes

The production of epoxy-janthitrems in perennial ryegrass is primarily associated with specific strains of asexual Epichloë endophytes.[1] Two main taxonomic groups have been identified as producers:

-

Lolium perenne Taxonomic Group 3 (LpTG-3): Strains such as NEA12 and AR37 are well-characterized producers of epoxy-janthitrems.[3][4]

-

Lolium perenne Taxonomic Group 4 (LpTG-4): The E1 strain is another example of an epoxy-janthitrem producing endophyte.[1]

These endophytes reside intercellularly within the grass host and are transmitted vertically through the seeds.[5]

Chemical Structures and Diversity

The janthitrems found in perennial ryegrass are typically epoxy-janthitrems. The major compounds identified include epoxy-janthitrem I, II, III, IV, and epoxyjanthitriol.[6] Epoxy-janthitrem I is often the most abundant of these compounds.[7] The core structure consists of an indole moiety linked to a complex diterpenoid ring system. The presence of an epoxide group at the C11-C12 position is a key feature of the janthitrems produced by Epichloë in planta and is thought to be important for their tremorgenic activity.[6][8]

Biosynthesis of Epoxy-Janthitrems

The biosynthesis of epoxy-janthitrems is a complex process involving a dedicated gene cluster, referred to as the JTM locus.[1] This locus contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, as well as unique genes specific to janthitrem production.

Key genes and their proposed functions in the pathway include:

-

Core indole-diterpene synthesis genes: These are responsible for the synthesis of the common precursor, paspaline.

-

jtmD (idtD): Encodes an aromatic prenyltransferase crucial for a key step in the janthitrem-specific pathway. RNAi silencing of this gene has been shown to block epoxy-janthitrem production.[1]

-

idtO: A P450 monooxygenase.[9]

-

idtA: An acetyltransferase.[9]

-

idtF: A P450 monooxygenase.[9]

The proposed biosynthetic pathway is not linear but rather an interconnected network, leading to the production of multiple janthitrem analogues.[9]

Quantitative Data on Janthitrem Occurrence

The concentration of janthitrems in perennial ryegrass is influenced by several factors, including the specific endophyte strain, the host plant genotype, the plant tissue, and environmental conditions.

Table 1: Concentration of Epoxy-Janthitrems in Perennial Ryegrass Tissues

| Plant Tissue | Endophyte Strain | Temperature | Concentration (µg/g dry weight) | Reference |

| Leaves | AR37 | High (20°C) | 30.6 | |

| Pseudostems | AR37 | High (20°C) | 83.9 | [10] |

| Leaves | AR37 | Low (7°C) | 0.67 | [10] |

| Pseudostems | AR37 | Low (7°C) | 7.4 | [10] |

| Shoots | NEA12 | Not Specified | Evenly distributed with roots | |

| Roots | NEA12 | Not Specified | Evenly distributed with shoots | [7] |

| Seeds | NEA12 | Not Specified | Generally highest concentrations | [7] |

Table 2: Relative Abundance of Different Epoxy-Janthitrems

| Epoxy-Janthitrem | Typical Relative Abundance | Reference |

| Epoxy-janthitrem I | ~35% | [6] |

| Epoxy-janthitrem III | ~26% | [6] |

| Epoxy-janthitrem II | ~11% | [6] |

| Epoxyjanthitriol | ~9% | [6] |

| Epoxy-janthitrem IV | ~9% | [6] |

Experimental Protocols

Extraction and Quantification of Janthitrems by LC-MS/MS

This protocol is adapted from methodologies described in the literature for the analysis of indole-diterpenoids from plant material.[7]

Materials:

-

Freeze-dried perennial ryegrass tissue (leaves, pseudostems, roots, or seeds)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Janthitrem analytical standards

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Grind freeze-dried plant tissue to a fine powder.

-

Weigh approximately 20 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol to the tube.

-

Vortex vigorously for 1 minute.

-

Sonicate for 15 minutes in a sonication bath.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over 10-15 minutes to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each janthitrem analogue need to be determined using analytical standards.

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of janthitrem analytical standards in a matrix-matched solvent (extract of endophyte-free ryegrass) to account for matrix effects.

-

Calculate the concentration of janthitrems in the samples by comparing their peak areas to the calibration curve.

-

Culture and Inoculation of Epichloë Endophytes

This protocol is a generalized procedure based on established methods for fungal endophyte manipulation.

Materials:

-

Perennial ryegrass seeds

-

Epichloë endophyte culture on potato dextrose agar (PDA)

-

Sterile water

-

Forceps, scalpels

-

Laminar flow hood

-

Growth chamber

Procedure:

-

Endophyte Culture:

-

Culture Epichloë strains on PDA plates at 22-25°C in the dark.

-

Subculture every 4-6 weeks to maintain viability.

-

-

Seed Germination:

-

Surface sterilize perennial ryegrass seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).

-

Germinate seeds on sterile water agar in a petri dish in a growth chamber.

-

-

Inoculation:

-

Under a laminar flow hood, make a small incision at the base of a 3-5 day old ryegrass seedling.

-

With a sterile needle, pick a small amount of mycelium from the edge of an actively growing endophyte culture.

-

Insert the mycelium into the incision in the seedling.

-

Transfer the inoculated seedling to sterile soil or a suitable growth medium.

-

-

Verification of Infection:

-

After 4-6 weeks, examine the plant for the presence of the endophyte. This can be done by microscopy (staining for hyphae in the leaf sheath) or by PCR using endophyte-specific primers.

-

RNAi-mediated Gene Silencing in Epichloë

This is a conceptual outline. Specific vectors and transformation protocols may vary.

-

Construct Design:

-

Design an RNAi construct containing an inverted repeat of a fragment of the target gene (e.g., jtmD) separated by an intron.

-

Clone this construct into a fungal transformation vector containing a selectable marker (e.g., hygromycin resistance).

-

-

Protoplast Preparation:

-

Grow the Epichloë strain in liquid culture.

-

Treat the mycelium with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

-

Transformation:

-

Transform the protoplasts with the RNAi vector, typically using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Screening:

-

Select for transformed protoplasts on a regeneration medium containing the appropriate antibiotic.

-

Screen putative transformants by PCR to confirm the presence of the RNAi construct.

-

-

Analysis of Gene Silencing:

-

Measure the transcript levels of the target gene in the silenced strains using quantitative RT-PCR (qRT-PCR).

-

Analyze the metabolic profile of the silenced strains by LC-MS/MS to confirm the reduction or absence of the target metabolites (janthitrems).

-

Biological Activity and Signaling

The tremorgenic effects of janthitrems are thought to be mediated through their interaction with ion channels in the central nervous system, similar to other indole-diterpenoid neurotoxins. While the precise molecular targets are still under investigation, large-conductance calcium-activated potassium (BK) channels are a likely candidate.[11] The insecticidal activity is also significant, with janthitrems showing antifeedant and toxic effects against a range of pasture pests.[6]

Conclusion

Janthitrems are a fascinating and important class of natural products found in the perennial ryegrass-Epichloë symbiosis. Their dual role as potent insecticides and potential livestock toxins makes them a key area of research in agriculture and drug discovery. The methodologies and data presented in this guide provide a foundation for further investigation into the biosynthesis, regulation, and application of these complex molecules. Future research may focus on manipulating the janthitrem biosynthetic pathway to develop endophyte strains that provide enhanced insect protection with reduced toxicity to livestock, or on the development of novel janthitrem-based biopesticides.

References

- 1. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Generation of Epichloë Strains Expressing Fluorescent Proteins Suitable for Studying Host-Endophyte Interactions and Characterisation of a T-DNA Integration Event - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 9. Frontiers | Dissection of the epoxyjanthitrem pathway in Epichloë sp. LpTG-3 strain AR37 by CRISPR gene editing [frontiersin.org]

- 10. RNAi Protocol - Creative Biogene [creative-biogene.com]

- 11. graphviz.org [graphviz.org]

Methodological & Application

Application Note: Extraction and Quantification of Janthitrems from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems are a class of indole-diterpenoid mycotoxins known for their tremorgenic and insecticidal properties.[1][2] These compounds are of significant interest in agricultural and pharmaceutical research. A specific group, the epoxy-janthitrems, are produced by the endophytic fungus Epichloë festucae var. lolii (strain AR37) that forms a symbiotic relationship with perennial ryegrass (Lolium perenne).[3][4] The biosynthesis of these compounds is complex and involves a dedicated gene cluster.[2][5]

This document provides detailed protocols for the extraction, purification, and quantification of janthitrems from plant material, primarily focusing on epoxy-janthitrems from perennial ryegrass. Due to the noted instability of these compounds, specific handling and storage procedures are critical for accurate analysis.[6][7]

Materials and Reagents

-

Plant Material: Perennial ryegrass (Lolium perenne) infected with Epichloë festucae var. lolii strain AR37. The highest concentrations are typically found in the pseudostem and seeds.[3][8]

-

Solvents (HPLC or LC-MS grade): Acetone, Water, Methanol, Acetonitrile, Petroleum Ether, Formic Acid.

-

Equipment:

-

Grinder (for plant material)

-

Analytical balance

-

Vortex mixer

-

Over-over mixer or orbital shaker

-

Ultrasonic bath (sonicator)

-

Centrifuge

-

Soxhlet extractor

-

Rotary evaporator

-

Solid Phase Extraction (SPE) or Flash Chromatography system

-

High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

-

Standards: Purified janthitrem standards (if available) or a stable reference standard (e.g., N-benzyl-1,8-naphthaleneimide) cross-calibrated with a pure janthitrem compound.[3]

Experimental Protocols

Plant Material Preparation and Handling

Proper handling is crucial to prevent the degradation of janthitrems.[9][10]

-

Harvesting: Collect fresh plant material (e.g., ryegrass seeds, herbage, or pseudostems).

-

Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze-dry the material immediately after harvesting and store at -20°C or below.

-

Grinding: Grind the plant material to a fine powder using a suitable mill. This increases the surface area for efficient extraction. Perform grinding with frozen samples (using liquid nitrogen) to minimize degradation.

-

Light Sensitivity: Janthitrems are susceptible to degradation upon exposure to light. All extraction and analysis steps should be performed in the dark or using amber glassware.[6][7]

Extraction Protocols

Two common methods are presented below, suitable for different sample types and scales.

This method is suitable for smaller sample sizes and routine analysis.

-

Weighing: Accurately weigh 20-50 mg of finely ground plant material into a centrifuge tube.[3][7]

-

Solvent Addition: Add 1-1.5 mL of an appropriate solvent. Commonly used solvents include:

-

Extraction:

-

Mix vigorously using an over-over mixer or orbital shaker at 30 rotations/min for 1-2 hours at room temperature.[3][7]

-

Alternatively, for the 80% methanol extraction, a two-step process involving vortexing, sonication (5 mins), and centrifugation (5 mins) for each extraction step can be employed.[8]

-

-

Centrifugation: Centrifuge the extract at 5600 x g for 5 minutes to pellet the solid plant material.[3][7]

-

Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

This method is suitable for isolating larger quantities of janthitrems for structural elucidation or bioassays.[6]

-

Sample Preparation: Place 70 g of ground seed material into a porous thimble.

-

Apparatus Setup: Set up the Soxhlet apparatus with 450 mL of petroleum ether (40–60 °C) in the boiling flask.

-

Extraction: Heat the solvent to a boil. Allow the extraction to proceed for 3 hours. The solvent will continuously cycle through the sample, extracting the lipophilic janthitrems.

-

Concentration: After extraction, concentrate the petroleum ether extract using a rotary evaporator to obtain the crude janthitrem mixture.

Purification Protocol (Post-Extraction)

Crude extracts often require purification to isolate individual janthitrem compounds. This is typically a multi-step process.

-

Initial Cleanup (Optional): For complex matrices, a Solid Phase Extraction (SPE) step can be used to remove interfering compounds.

-

Flash Chromatography: Subject the concentrated crude extract to silica flash chromatography for initial fractionation.[11]

-

Preparative HPLC: Further purify the fractions containing janthitrems using preparative HPLC.[7]

-

Column: C18 ODS column (e.g., 4.6 mm × 250 mm).

-

Mobile Phase: A common eluent is a gradient of acetonitrile and water or 100% methanol.[7]

-

Detection: Use a UV detector (e.g., at 265 nm) to monitor the elution of compounds.[7]

-

Fraction Collection: Collect the peaks corresponding to the desired janthitrem compounds.

-

-

Purity Confirmation: Analyze the collected fractions by analytical HPLC and confirm the structure and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Quantification Protocol

Accurate quantification is typically achieved by HPLC-UV or LC-MS.

-

HPLC-UV Method:

-

Column: C18 ODS column (e.g., 4.6 mm × 250 mm).[3]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 2% acetonitrile in water with 0.1% formic acid, followed by a linear gradient to 100% acetonitrile.[8][12]

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Column Temperature: 30 °C.[8]

-

Detection: UV detector.

-

Quantification: Compare the peak area of the analyte with a calibration curve generated from a pure standard. Due to the instability of epoxy-janthitrems, a stable reference standard can be used for routine analysis after its response factor relative to a pure epoxy-janthitrem has been determined.[3]

-

-

LC-MS Method:

-

LC-MS provides higher sensitivity and selectivity, which is crucial for detecting low concentrations of janthitrems.[8][12]

-

The liquid chromatography conditions are similar to the HPLC-UV method.

-

The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio ([M+H]+) of the target janthitrem compounds.

-

This method is particularly useful for confirming the identity of the compounds and for accurate quantification in complex plant matrices.

-

Data Presentation: Janthitrem Concentrations in Plant Material

The concentration of epoxy-janthitrems can vary significantly depending on environmental conditions and the plant tissue analyzed.

| Plant Material | Endophyte Strain | Growth Condition | Epoxy-Janthitrem Concentration (μg/g dry weight) | Reference |

| Perennial Ryegrass Leaves | AR37 | High Temperature (20°C) | 30.6 | [3] |

| Perennial Ryegrass Pseudostems | AR37 | High Temperature (20°C) | 83.9 | [3] |

| Perennial Ryegrass Leaves | AR37 | Low Temperature (7°C) | 0.67 | [3] |

| Perennial Ryegrass Pseudostems | AR37 | Low Temperature (7°C) | 7.4 | [3] |

Table 1: Examples of epoxy-janthitrem concentrations in AR37-infected perennial ryegrass under different temperature regimes.

| Time After Cutting (Days) | Relative Janthitrem Concentration (%) | Reference |

| 0 | 100 | [9] |

| 5-7 | ~50 | [9] |

Table 2: Degradation of total janthitrems in field-dried ryegrass herbage.

Visualized Workflows

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 5. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Structure Elucidation of Epoxyjanthitrems from Lolium perenne Infected with the Endophytic Fungus Epichloë festucae var. lolii and Determination of the Tremorgenic and Anti-Insect Activity of Epoxyjanthitrem I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nzgajournal.org.nz [nzgajournal.org.nz]

- 10. nzgajournal.org.nz [nzgajournal.org.nz]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Application Note: HPLC-MS Analysis of Epoxy-janthitrems in Ryegrass

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perennial ryegrass (Lolium perenne L.) is a significant pasture and turf grass that often forms a symbiotic relationship with Epichloë species endophytes.[1] These endophytes produce a range of alkaloids that can provide the grass with protection against insect pests and other environmental stresses.[2] Among these alkaloids are the epoxy-janthitrems, a group of indole diterpenes with known insecticidal properties.[1][3] However, these compounds have also been associated with tremors in livestock, similar to but less severe than those caused by lolitrem B.[1][3] Therefore, the accurate quantification of epoxy-janthitrems in ryegrass is crucial for agricultural research, pasture management, and toxicology studies. This application note provides a detailed protocol for the extraction and analysis of epoxy-janthitrems from ryegrass tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Epoxy-janthitrem I is considered the primary janthitrem produced by perennial ryegrass endophytes.[1][4] The analysis of these compounds can be challenging due to their instability.[5] This protocol outlines a robust method for their extraction and quantification, ensuring high sensitivity and reproducibility.

Quantitative Data Summary

The concentration of epoxy-janthitrems in ryegrass can vary significantly depending on the plant tissue, environmental conditions, and the specific endophyte strain. The following tables summarize quantitative data from studies on AR37-infected ryegrass.

Table 1: Epoxy-janthitrem Concentrations in Ryegrass Tissues at Different Temperatures [6]

| Plant Part | Growth Temperature | Average Epoxy-janthitrem Concentration (μg/g) |

| Leaves | High (20°C) | 30.6 |

| Pseudostems | High (20°C) | 83.9 |

| Leaves | Low (7°C) | 0.67 |

| Pseudostems | Low (7°C) | 7.4 |

Table 2: HPLC-MS Method Performance for Alkaloid Standards [1]

| Analyte | [M+H]⁺ | Retention Time (RT) | LOD (ng/mL) | LOQ (ng/mL) |

| Epoxy-janthitrem I | Data not specified | Data not specified | 0.2 | Data not specified |

| Peramine | Data not specified | Data not specified | 0.2 | 0.5 |

| Lolitrem B | Data not specified | Data not specified | 0.2 | 0.5 |

| Paxilline | Data not specified | Data not specified | 0.2 | Data not specified |

Note: Epoxy-janthitrem I was quantified using janthitrem A as a standard due to structural similarity.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of epoxy-janthitrems in ryegrass.

Sample Preparation and Extraction

Due to the instability of epoxy-janthitrems, it is recommended to perform the extraction in the dark to prevent degradation.[5]

-

Harvesting and Storage: Harvest ryegrass tissues (leaves, pseudostems, or seeds). Freeze-dry the plant material immediately after harvesting.

-

Grinding: Grind the freeze-dried material to a fine powder.

-

Extraction:

-

Weigh 25 mg of the ground sample into a microcentrifuge tube.

-

Add 1.5 mL of acetone.[3]

-

Extract using an overhead mixer for 1 hour at 30 rotations per minute.[3]

-

Centrifuge the samples to pellet the solid material.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS analysis.

-

HPLC-MS Analysis

The following parameters are based on established methods for the analysis of epoxy-janthitrems and other related alkaloids.[1][4]

-

HPLC System: A high-performance liquid chromatograph, such as a Thermo Fisher Scientific Vanquish system.[4]

-

Column: Hypersil Gold 1.9 µm, 100 mm × 2.1 mm.[4]

-

Mobile Phase:

-

Gradient: A suitable gradient should be optimized to achieve good separation of the analytes. A starting condition of 98% A is suggested.[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus.

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

-

MS Parameters:

-

MS/MS Analysis: For confirmation, MS/MS (MS2) product ion scans can be performed. A collision energy of 35 V is recommended for fragmentation.[1]

Visualizations

Experimental Workflow

Caption: Workflow for HPLC-MS analysis of epoxy-janthitrems.

Signaling Pathway Context

Caption: Shared biosynthetic pathway of lolitrem B and epoxy-janthitrems.

References

- 1. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smallfarms.oregonstate.edu [smallfarms.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Alkaloid-Producing Epichloë Endophyte on Forage Ryegrass Breeding: A New Zealand Perspective [mdpi.com]

- 6. frontiersin.org [frontiersin.org]

Application Notes and Protocols for the Quantification of Janthitrem F in Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrem F is a member of the janthitrem family of indole-diterpenoid mycotoxins. These compounds are secondary metabolites produced by various fungi, notably from the Penicillium and Epichloë genera.[1] Structurally related compounds, such as lolitrem B and paxilline, are known to be potent tremorgens, causing neurological syndromes in livestock that consume contaminated pastures.[1][2] The toxic effects are primarily mediated through the inhibition of large-conductance Ca2+-activated K+ (BK) channels in the central nervous system.[2][3] Given the potential for janthitrems to enter the food chain through animal products, sensitive and reliable methods for their quantification in animal tissues are crucial for food safety, toxicological studies, and pharmacokinetic analysis in drug development.

This document provides a detailed, proposed protocol for the quantification of this compound in various animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It should be noted that while extensive research exists for related mycotoxins, specific validated methods and quantitative data for this compound in animal tissues are not widely available in current literature. Therefore, the following protocols are based on established methods for other lipophilic mycotoxins in complex biological matrices and will require validation for this compound.

Data Presentation

As there is a lack of published quantitative data for this compound in animal tissues, the following table is provided as a template for researchers to document their findings. This structured format allows for clear and consistent data recording, facilitating comparison across different studies and tissue types.

Table 1: Template for Quantitative Data of this compound in Animal Tissues

| Animal Species | Tissue Type | Concentration (ng/g) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Analytical Method | Reference/Study ID |

| Fat | LC-MS/MS | |||||

| Liver | LC-MS/MS | |||||

| Kidney | LC-MS/MS | |||||

| Muscle | LC-MS/MS | |||||

| Brain | LC-MS/MS | |||||

| Milk (ng/mL) | LC-MS/MS | |||||

| Plasma/Serum (ng/mL) | LC-MS/MS |

Experimental Protocols

The following is a proposed, comprehensive protocol for the extraction and quantification of this compound from animal tissues. This method is adapted from established procedures for other lipophilic mycotoxins and will require optimization and validation for this compound.

Sample Preparation and Homogenization

-

Objective: To obtain a representative and homogenous sample for extraction.

-

Materials: Scalpels, homogenizer (e.g., rotor-stator or bead beater), centrifuge tubes, analytical balance.

-

Procedure:

-

Excise a representative portion of the animal tissue (e.g., fat, liver, muscle). For milk or plasma, use a well-mixed aliquot.

-

Accurately weigh approximately 1-2 grams of the tissue into a centrifuge tube.

-

Add a suitable volume of cold phosphate-buffered saline (PBS) or extraction solvent to the tissue.

-

Homogenize the sample until a uniform consistency is achieved. Keep the sample on ice to minimize degradation.

-

Extraction of this compound

-

Objective: To extract this compound from the tissue homogenate into an organic solvent.

-

Materials: Acetonitrile (ACN) with 1% formic acid, vortex mixer, refrigerated centrifuge.

-

Procedure:

-

To the homogenized sample, add 5-10 mL of acetonitrile containing 1% formic acid.

-

Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4,000-5,000 x g for 10-15 minutes at 4°C to pellet the solid debris.

-

Carefully collect the supernatant (the acetonitrile layer) into a clean tube.

-

Sample Clean-up and Lipid Removal

-

Objective: To remove interfering substances, particularly lipids, from the extract to improve analytical sensitivity and protect the LC-MS/MS system.

-

Method A: Solid-Phase Extraction (SPE)

-

Materials: SPE cartridges (e.g., C18 or a specialized mycotoxin clean-up column), SPE manifold, nitrogen evaporator.

-

Procedure:

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove hydrophilic impurities.

-

Elute this compound with a less polar solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

-

Method B: Dispersive Solid-Phase Extraction (dSPE) - QuEChERS-based

-

Materials: dSPE tubes containing a sorbent mixture (e.g., C18, PSA, and MgSO4), centrifuge.

-

Procedure:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.

-

Shake or vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed to pellet the sorbent and any co-precipitated matrix components.

-

The resulting supernatant can be directly analyzed or further concentrated and reconstituted as in the SPE method.

-

-

LC-MS/MS Quantification

-

Objective: To separate and quantify this compound using a highly sensitive and selective mass spectrometer.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Proposed LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic this compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a standard of the compound.

-

Method Validation

The proposed method must be validated according to international guidelines. Key validation parameters include:

-

Linearity: Assess the linear range of the assay using matrix-matched calibration standards.

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy (recovery) and precision (relative standard deviation) by analyzing spiked control samples at different concentrations.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effects: Evaluate the influence of co-eluting matrix components on the ionization of this compound.

-

Specificity: Ensure the method can differentiate this compound from other structurally related compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of this compound in animal tissues.

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

Based on the known mechanism of action of structurally related tremorgenic indole-diterpenoid mycotoxins like lolitrem B and paxilline, the proposed signaling pathway for this compound involves the inhibition of BK channels in neurons.[2][3]

Caption: Proposed mechanism of this compound-induced neurotoxicity.

References

- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism of "ryegrass staggers," a neurological disorder of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioactivity Testing of Janthitrems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janthitrems are indole-diterpenoid mycotoxins produced by various fungi, notably Penicillium janthinellum. These compounds and their epoxy derivatives, such as those found in perennial ryegrass infected with the AR37 endophyte, have demonstrated significant biological activity, primarily characterized by insecticidal and tremorgenic effects.[1][2] The neurotoxic properties of janthitrems make them compelling candidates for investigation in drug discovery, particularly for the development of novel insecticides and for understanding their toxicological impact on mammals.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of janthitrems. The proposed assays are designed to assess cytotoxicity, insecticidal activity, and effects on specific neuronal targets.

Data Presentation: Quantitative Bioactivity of Janthitrems

The following tables are structured to summarize key quantitative data obtained from the described in vitro assays. Researchers can use this format to compare the potency of different janthitrem analogues and other test compounds.

Table 1: Cytotoxicity of Janthitrems on Insect and Mammalian Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) |

| Janthitrem A | Spodoptera frugiperda (Sf9) | MTT | 24 | ||

| Janthitrem A | Spodoptera frugiperda (Sf9) | MTT | 48 | ||

| Janthitrem B | Spodoptera frugiperda (Sf9) | MTT | 24 | ||

| Janthitrem B | Spodoptera frugiperda (Sf9) | MTT | 48 | ||

| Epoxyjanthitrem | Spodoptera frugiperda (Sf9) | MTT | 24 | ||

| Epoxyjanthitrem | Spodoptera frugiperda (Sf9) | MTT | 48 | ||

| Positive Control (e.g., β-asarone) | Spodoptera frugiperda (Sf9) | MTT | 24 | 0.558 | |

| Positive Control (e.g., β-asarone) | Spodoptera frugiperda (Sf9) | MTT | 48 | 0.253 | |

| Janthitrem A | Human Embryonic Kidney (HEK293) | MTT | 24 | ||

| Janthitrem B | Mammalian Neuronal Cell Line (e.g., SH-SY5Y) | MTT | 24 |

Table 2: Neurotoxicity of Janthitrems on Ion Channels

| Compound | Target | Assay Type | Cell System | EC50/IC50 (nM) | Effect |

| Janthitrem A | BK Channels | Electrophysiology (Patch Clamp) | HEK293 cells expressing BK channels | Inhibition | |

| Janthitrem B | BK Channels | Electrophysiology (Patch Clamp) | HEK293 cells expressing BK channels | Inhibition | |

| Epoxyjanthitrem | BK Channels | Electrophysiology (Patch Clamp) | HEK293 cells expressing BK channels | Inhibition | |

| Lolitrem B (Positive Control) | BK Channels | Electrophysiology (Patch Clamp) | HEK293 cells expressing BK channels | 4 | Inhibition |

| Janthitrem A | GABA-A Receptors | Radioligand Binding Assay | Rat brain membranes | Modulation | |

| Janthitrem B | GABA-A Receptors | Radioligand Binding Assay | Rat brain membranes | Modulation |

Experimental Protocols

General Cytotoxicity Assessment: MTT Assay

This protocol is adapted for determining the cytotoxic effects of janthitrems on both insect and mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Janthitrem compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Spodoptera frugiperda (Sf9) insect cells or a mammalian cell line (e.g., HEK293, SH-SY5Y)

-